molecular formula C12H10OS B8337935 2-(4-Methylthiophen-3-yl)benzaldehyde

2-(4-Methylthiophen-3-yl)benzaldehyde

Cat. No.: B8337935
M. Wt: 202.27 g/mol
InChI Key: HNUQUHXBKFGTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 4-methylthiophene group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:

    Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.

    Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.

    Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.

    Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.

    Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.

Scientific Research Applications

2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.

    Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylthiophen-2-yl)benzaldehyde: Similar structure but with the thiophene ring attached at the 2-position.

    2-(4-Methylthiophen-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.

    2-(4-Methylthiophen-3-yl)benzoic acid: Oxidized form of 2-(4-Methylthiophen-3-yl)benzaldehyde.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or electronic device fabrication.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-(4-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3

InChI Key

HNUQUHXBKFGTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial, 3-bromo-4-methyl-thiophene (653 mg, 3.69 mmol), 2-formyl phenylboronic acid (500 mg, 3.36 mmol) and 7 ml of actonitrile were mixed together. 6.7 ml of 1N aqueous sodium carbonate was added to above solution, followed by 5 mole percent of dichlorobis(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried with sodium sulfate. The organic solvent was evaporated to give crude product, which was purified by ISCO CombiFlash column to give 530 mg of 2-(4-methyl-thiophen-3-yl)benzaldehyde, yield: 78%.
Quantity
653 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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